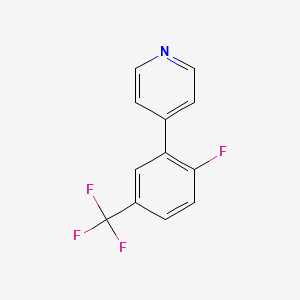

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine

Übersicht

Beschreibung

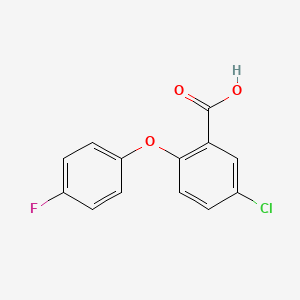

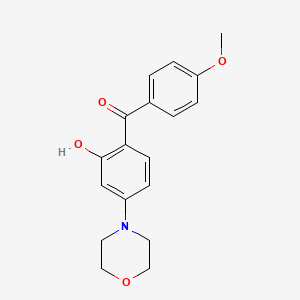

“4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two fluorine atoms and a trifluoromethyl group . It is used as a ligand for the preparation of Ir (III) photocatalysts .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” includes a pyridine ring, two fluorine atoms, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis

“4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to its unique biological properties .Wissenschaftliche Forschungsanwendungen

Fluorinated Pyrimidines in Cancer Research

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a crucial role in cancer treatment, impacting over 2 million patients annually. The addition of fluorine atoms, including trifluoromethyl groups, enhances the drug's potency by altering its physicochemical properties, such as lipophilicity and bioavailability, thereby extending its half-life. Research in fluorine chemistry has contributed significantly to the precise use of fluorinated pyrimidines in treating cancer, highlighting the importance of organofluorinated compounds in developing new drug candidates against various diseases, including malaria (W. Gmeiner, 2020).

Design of p38α MAP Kinase Inhibitors

Compounds with a fluorophenyl ring, such as 4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine, are integral in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for modulating proinflammatory cytokine release, showcasing the synthetic compound's role in addressing inflammatory diseases. The study of these compounds offers insights into achieving higher binding selectivity and potency, significantly impacting drug design and therapeutic strategies (T. Scior et al., 2011).

Environmental Degradation and Fluoropolymers

Research into the microbial degradation of polyfluoroalkyl chemicals sheds light on environmental fate and effects of these substances. Such studies are pivotal for understanding how fluorinated compounds, including those with trifluoromethyl groups, degrade in natural settings. This research informs regulatory actions and remediation strategies for managing the environmental impact of fluorinated substances, emphasizing the importance of identifying biodegradation pathways and novel degradation intermediates (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluoroalkylation in Green Chemistry

The application of fluoroalkylation reactions in aqueous media represents a significant advancement in green chemistry. These reactions facilitate the incorporation of fluorinated groups into target molecules, improving their chemical and biological properties while adhering to environmentally friendly principles. Such advancements underscore the evolving methodologies in organic synthesis, where the integration of fluorinated groups is performed under mild, environment-friendly conditions, paving the way for sustainable practices in chemical manufacturing (Hai‐Xia Song et al., 2018).

Fluorinated Scaffolds in Antimalarial Drug Discovery

Organofluorine compounds, due to their unique physicochemical properties, have become instrumental in designing new antimalarial drugs. The incorporation of fluorine, particularly trifluoromethyl groups into organic molecules, has shown to enhance their activity profile against the malaria parasite. This approach is critical for developing potent and selective antimalarial therapies, demonstrating the significant impact of fluorinated compounds on pharmaceutical research and drug discovery (Charu Upadhyay et al., 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYCOFYNHNUERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673545 | |

| Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-5-(trifluoromethyl)phenyl)pyridine | |

CAS RN |

1214383-00-2 | |

| Record name | 4-[2-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)